molecular formula C11H16O2 B6215247 1-(cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid CAS No. 2731008-69-6

1-(cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6215247
CAS No.: 2731008-69-6
M. Wt: 180.2
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Description

1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a cycloheptene ring and a carboxylic acid group

Properties

CAS No.

2731008-69-6

Molecular Formula

C11H16O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of cycloheptene followed by carboxylation. One common method is the reaction of cycloheptene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strain and reactivity play a crucial role in its chemical behavior. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the cycloheptene ring, making it less complex.

    Cycloheptene: Lacks the cyclopropane ring and carboxylic acid group.

    Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity.

Uniqueness

1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of a cyclopropane ring, a cycloheptene ring, and a carboxylic acid group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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